

3-(Cyanomethyl)benzoic acid chemical properties

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Compound of Interest

Compound Name: 3-(Cyanomethyl)benzoic acid

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An In-depth Technical Guide to **3-(Cyanomethyl)benzoic Acid**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(Cyanomethyl)benzoic acid**, a pivotal chemical intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, validated synthetic protocols, and critical applications, grounding all information in authoritative data.

Introduction and Strategic Importance

3-(Cyanomethyl)benzoic acid, also known by its synonyms 3-Carboxyphenylacetonitrile or m-(Cyanomethyl)benzoic acid, is a bifunctional organic compound with the molecular formula $C_9H_7NO_2$ and a molecular weight of 161.16 g/mol .^{[1][2][3][4][5]} Its structure uniquely combines a carboxylic acid and a nitrile group on a benzene ring, making it a highly versatile building block in organic synthesis. This dual reactivity is strategically leveraged in the pharmaceutical industry, most notably for the synthesis of complex active pharmaceutical ingredients (APIs), including neprilysin inhibitors.^{[1][2][4][6]} Its classification as "Ketoprofen EP Impurity H" also underscores its relevance in the quality control and synthesis of established non-steroidal anti-inflammatory drugs (NSAIDs).^{[1][2][4]}

Physicochemical and Structural Properties

The compound's physical state and solubility are critical parameters for its handling, reaction setup, and purification. It exists as a white solid at room temperature and exhibits limited solubility in common organic solvents, with slight solubility noted in DMSO and methanol.[\[1\]](#)[\[4\]](#)
[\[5\]](#)

Table 1: Core Physicochemical Data for 3-(Cyanomethyl)benzoic Acid

Property	Value	Source(s)
CAS Number	5689-33-8	[1] [2] [3]
Molecular Formula	C ₉ H ₇ NO ₂	[1] [3] [5]
Molecular Weight	161.16 g/mol	[1] [3]
Appearance	White Solid	[5]
Melting Point	175-176 °C	[1] [4] [5]
Boiling Point	371.6 °C at 760 mmHg	[1] [4] [5]
Density	1.257 g/cm ³	[1] [4] [5]
pKa (Predicted)	4.04 ± 0.10	[1] [4]
Solubility	Slightly soluble in DMSO, Methanol	[1] [4]

Chemical Structure Diagram

The structural arrangement of the carboxyl and cyanomethyl groups at the meta-position of the benzene ring dictates its chemical reactivity and steric profile.

Caption: Chemical structure of 3-(Cyanomethyl)benzoic acid.

Spectroscopic Profile for Structural Verification

Rigorous structural confirmation is essential for regulatory compliance and ensuring reaction success. The following spectroscopic data are definitive for the identification of 3-

(Cyanomethyl)benzoic acid.

- ^1H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides a clear map of the proton environments. In DMSO-d_6 , the acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield. The aromatic protons show characteristic splitting patterns in the 7.5–8.0 ppm region, while the methylene protons adjacent to the nitrile group appear as a sharp singlet.
 - Reported Data: ^1H NMR (DMSO-d_6): δ 13.11 (1H, broad s, -COOH), 7.95 (1H, s), 7.90 (1H, d, J = 7.6 Hz), 7.60 (1H, m), 7.53 (1H, t, J = 7.6 Hz), 4.14 (2H, s, - CH_2CN).[2][4]
- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is highly effective for this molecule, readily deprotonating the carboxylic acid to yield the $[\text{M}-1]^-$ ion.
 - Reported Data: MS (ESI) m/z 160 ($\text{M}-1$).[2][4]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong, distinct absorption bands corresponding to its two primary functional groups.
 - Carboxylic Acid (O-H stretch): A very broad band is expected in the region of 2500–3300 cm^{-1} , which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. [7]
 - Carbonyl (C=O stretch): A strong, sharp absorption peak appears around 1700–1680 cm^{-1} for the aryl carboxylic acid.[7][8]
 - Nitrile (C≡N stretch): A medium-intensity, sharp band is observed in the 2260–2240 cm^{-1} region.
 - Aromatic C-H Bending: Out-of-plane bending vibrations for the meta-substituted ring provide further confirmation in the fingerprint region (900–690 cm^{-1}).

Synthesis, Reactivity, and Mechanistic Considerations

Understanding the synthesis and inherent reactivity of **3-(Cyanomethyl)benzoic acid** is fundamental to its effective use as a chemical intermediate.

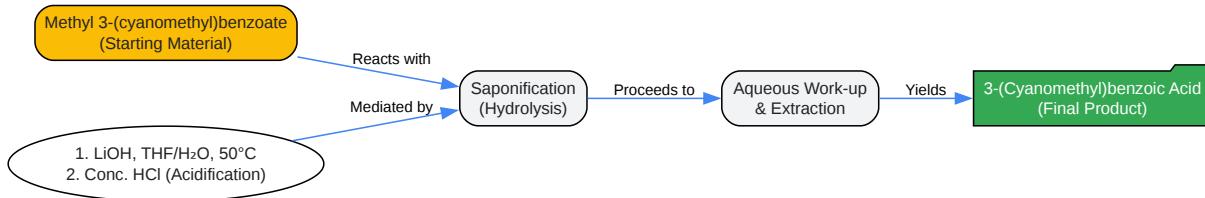
Validated Synthetic Protocol: Hydrolysis of Methyl 3-(cyanomethyl)benzoate

A common and efficient laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester. The choice of a strong base like lithium hydroxide and a mixed solvent system (THF/water) facilitates the saponification reaction while maintaining substrate solubility.

- **Reaction Setup:** To a stirred solution of methyl 3-(cyanomethyl)benzoate (1.03 g, 5.87 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (0.5 mL), add lithium hydroxide (0.49 g, 11.7 mmol) at room temperature.[2][4]
- **Reaction Execution:** Heat the reaction mixture to 50 °C and maintain stirring overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up (Solvent Removal & Extraction):** Upon completion, cool the mixture to room temperature and remove the THF under reduced pressure. Partition the remaining aqueous residue between water and diethyl ether. Extract the aqueous phase three times with diethyl ether to remove any unreacted ester or organic impurities.[2][4]
- **Acidification and Product Isolation:** Carefully acidify the aqueous phase to a pH of ~1-2 using concentrated hydrochloric acid. This protonates the carboxylate salt, causing the product to precipitate or become extractable.
- **Final Extraction:** Extract the acidified aqueous phase three times with diethyl ether.[2][4]
- **Drying and Concentration:** Combine all organic extracts from the final extraction step, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield **3-(Cyanomethyl)benzoic acid** as a solid.[2][4] A reported yield for this procedure is approximately 79%.[2]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the ester precursor to the final carboxylic acid product.

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Caption: Workflow for the synthesis of **3-(Cyanomethyl)benzoic acid**.

Core Reactivity Insights

The molecule's utility stems from the orthogonal reactivity of its functional groups.

- **Carboxylic Acid Moiety:** This group readily undergoes standard transformations such as esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.
- **Nitrile Moiety:** The nitrile group can be hydrolyzed under harsh acidic or basic conditions to form a carboxylic acid (yielding a di-acid) or an amide. Alternatively, it can be reduced to a primary amine using reagents like H₂/Raney Ni or LiAlH₄, providing a key functional handle for further elaboration.

This differential reactivity allows for selective manipulation, enabling chemists to use one group as a synthetic handle while the other remains protected or inert under specific reaction conditions.

Applications in Pharmaceutical Research and Development

The primary application of **3-(Cyanomethyl)benzoic acid** is as a crucial intermediate in the synthesis of pharmaceuticals.

- Neprilysin Inhibitors: It is explicitly cited as a key reagent for synthesizing neprilysin (NEP) inhibitors.[1][2][4][6] Neprilysin is a neutral endopeptidase involved in the degradation of several vasoactive peptides. Inhibitors of this enzyme are a cornerstone of modern cardiovascular therapy, particularly in the management of heart failure. The structural framework provided by **3-(Cyanomethyl)benzoic acid** is incorporated into the final API.
- Scaffold for Bioactive Molecules: The benzoic acid scaffold itself is a well-established pharmacophore found in numerous drugs.[9] The addition of the cyanomethyl group provides a versatile point for modification and extension, allowing for the exploration of new chemical space in drug discovery campaigns targeting various diseases.[9]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical. While a specific, comprehensive SDS for this exact compound is not universally compiled, data from structurally related benzoic acids provide a reliable basis for risk assessment.[10][11]

Table 2: Hazard and Precautionary Information Summary

Category	Recommendation	Source(s)
Primary Hazards	Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.	[10] [11]
Handling	Use only in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.	[10] [12]
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and appropriate protective clothing.	[10] [11] [12]
First Aid (Eyes)	Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.	[10] [12]
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical attention.	
Storage	Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.	[1] [4] [12]
Fire Fighting	Use regular dry chemical, carbon dioxide, water spray, or foam. Avoid using a direct water jet.	[10]

Conclusion

3-(Cyanomethyl)benzoic acid is a high-value chemical intermediate whose utility is defined by its bifunctional nature. The presence of both a carboxylic acid and a nitrile group within a stable aromatic scaffold provides synthetic chemists with a powerful tool for constructing complex molecular architectures. Its established role in the synthesis of cardiovascular drugs highlights its importance, and its versatile reactivity ensures its continued relevance in future drug discovery and development programs. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or organization aiming to leverage this compound to its full potential.

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